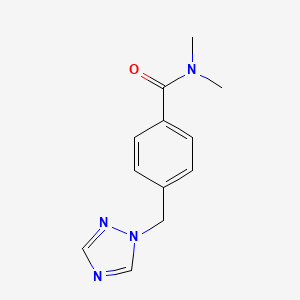
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide, also known as MPAA, is a synthetic compound that has been used in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2013 by researchers at the University of Oxford, UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of angiogenesis, the protection of neurons from oxidative stress, and the reduction of pro-inflammatory cytokine production. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide in lab experiments is its accessibility and cost-effectiveness. The synthesis of this compound is relatively simple and can be done using commonly available reagents. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for the study of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide. One potential direction is the further investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies could explore the potential of this compound as a therapeutic agent in other fields of research, such as cardiovascular disease and diabetes. Finally, the development of more soluble forms of this compound could expand its potential use in lab experiments.
Synthesis Methods
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide involves a multi-step process that includes the reaction of 1-methylpyrazole with chloroacetyl chloride, followed by the reaction with methoxyamine hydrochloride. The final product is obtained after purification using column chromatography. The synthesis of this compound is a relatively simple and cost-effective process, making it accessible for use in scientific research.
Scientific Research Applications
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing angiogenesis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially slowing down the progression of diseases such as Alzheimer's and Parkinson's. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-3-6(9-10)8-7(11)5-12-2/h3-4H,5H2,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJTPVDLQNLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)

![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)

![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
